molecular formula C43H36N4O4 B15344824 2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- CAS No. 72927-71-0

2-Naphthalenol, 1,1'-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-

Cat. No.: B15344824
CAS No.: 72927-71-0
M. Wt: 672.8 g/mol
InChI Key: UREMJLRMOYIAQO-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its naphthalenol core, which is substituted with phenylmethylene and ethoxy-phenylene groups through azo linkages. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- typically involves a multi-step process. The key steps include:

    Formation of Azo Compounds: The initial step involves the diazotization of aniline derivatives, followed by coupling with naphthalenol to form azo compounds.

    Substitution Reactions: The phenylmethylene and ethoxy-phenylene groups are introduced through substitution reactions, often using appropriate halides or other reactive intermediates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction of the azo groups can yield amine derivatives, which have different reactivity and applications.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalenol compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- involves its interaction with specific molecular targets and pathways. The azo groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenylmethylene and ethoxy-phenylene groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(Phenylmethylene)bis[(2-methyl-4,1-phenylene)azo]]bis(2-naphthol)
  • 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis-

Uniqueness

Compared to similar compounds, 2-Naphthalenol, 1,1’-[(phenylmethylene)bis[(2-ethoxy-4,1-phenylene)azo]]bis- is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interaction with other molecules. This structural variation can lead to different chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

72927-71-0

Molecular Formula

C43H36N4O4

Molecular Weight

672.8 g/mol

IUPAC Name

1-[[2-ethoxy-4-[[3-ethoxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C43H36N4O4/c1-3-50-39-26-31(18-22-35(39)44-46-42-33-16-10-8-12-28(33)20-24-37(42)48)41(30-14-6-5-7-15-30)32-19-23-36(40(27-32)51-4-2)45-47-43-34-17-11-9-13-29(34)21-25-38(43)49/h5-27,41,48-49H,3-4H2,1-2H3

InChI Key

UREMJLRMOYIAQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=CC=CC=C2)C3=CC(=C(C=C3)N=NC4=C(C=CC5=CC=CC=C54)O)OCC)N=NC6=C(C=CC7=CC=CC=C76)O

Origin of Product

United States

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